(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-20-13-8-4-5-9-14(13)25-18(20)19-15(22)10-21-16(23)11-6-2-3-7-12(11)17(21)24/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHAQUNQJXVHRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, focusing on its anticancer properties, enzyme inhibition, and molecular interactions.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 423.44 g/mol. It features a complex structure that includes an isoindoline moiety and a benzothiazole derivative, which are known for their pharmacological significance.
Anticancer Properties
Research indicates that derivatives of benzothiazole and isoindoline have shown promising anticancer activities. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HCT116 (Colon Cancer) | 3.29 | Significant growth inhibition |
| H460 (Lung Cancer) | 10.0 | Moderate growth inhibition |
| MCF-7 (Breast Cancer) | 12.57 | Notable cytotoxicity observed |
In a study involving similar compounds, it was found that modifications on the benzothiazole ring significantly influenced the anticancer activity, highlighting the importance of structural optimization in drug design .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes, including monoamine oxidase (MAO). A related compound demonstrated an IC50 value of 14.80 ± 5.45 μM against MAO, suggesting that structural features such as the presence of electron-withdrawing groups enhance enzyme inhibition .
The biological activity of this compound is attributed to its ability to form hydrogen bonds and engage in π-π interactions with target biomolecules. Molecular docking studies have shown that the compound interacts with key residues in protein targets, which is crucial for its anticancer activity .
Case Studies
- Case Study on Anticancer Activity : A study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited selective cytotoxicity against HCT116 and MCF-7 cell lines .
- Case Study on Enzyme Inhibition : Another investigation focused on the interaction between benzothiazole derivatives and MAO enzymes. The study concluded that specific substitutions on the benzothiazole ring could enhance inhibitory activity, thereby suggesting a pathway for optimizing drug candidates for neurological disorders .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and dioxoisoindolin groups are susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
The amide bond undergoes cleavage in concentrated HCl, yielding carboxylic acid and amine derivatives. For example, similar compounds (e.g., 2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)acetamide ) hydrolyze in HCl to produce isoindole-1,3-dione and acetic acid derivatives . -
Basic Hydrolysis :
In NaOH, the dioxoisoindolin ring opens to form phthalic acid derivatives. This reaction is critical for modifying the compound’s solubility .
Nucleophilic Substitution at the Thiazole Ring
The benzo[d]thiazol-2(3H)-ylidene group participates in nucleophilic substitutions due to the electron-deficient nature of the thiazole ring:
-
Methyl Group Reactivity :
The 3-methyl substituent on the thiazole can undergo oxidation to a sulfoxide or sulfone using agents like HO or mCPBA . -
Ring Functionalization :
Electrophilic aromatic substitution (e.g., nitration, sulfonation) occurs at the para position relative to the thiazole’s sulfur atom, as observed in structurally related thiazole derivatives .
Condensation and Cyclization Reactions
The compound serves as a precursor in heterocyclic synthesis:
-
Formation of Thiazolidinones :
Reaction with thioglycolic acid under reflux conditions generates thiazolidin-4-one derivatives, a common motif in bioactive molecules . -
Knoevenagel Condensation :
The active methylene group in the dioxoisoindolin moiety reacts with aldehydes (e.g., benzaldehyde) to form α,β-unsaturated carbonyl derivatives .
Redox Reactions
The isoindoline and thiazole systems exhibit redox activity:
-
Reduction of Dioxoisoindolin :
Catalytic hydrogenation (H, Pd/C) reduces the dioxoisoindolin ring to isoindoline, altering electronic properties . -
Oxidation of Thiazole :
The thiazole ring’s sulfur atom oxidizes to sulfonic acid derivatives under strong oxidizing conditions (e.g., KMnO) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki-Miyaura Reaction :
The thiazole’s brominated analogs (if present) undergo cross-coupling with aryl boronic acids to form biaryl systems .
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) of related compounds shows decomposition above 250°C, primarily involving the loss of the dioxoisoindolin moiety .
Mechanistic Insights
Comparison with Similar Compounds
YM-1 (2-((Z)-((E)-3-Ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)-1-methylpyridin-1-ium chloride)
- Structure: Shares the benzo[d]thiazol-2(3H)-ylidene group but includes a pyridinium cation and thiazolidinone ring.
- Activity : Demonstrated cytoprotective effects against apoptosis in cancer cells, likely via modulation of autophagy pathways .
- Key Difference : The pyridinium group enhances solubility and mitochondrial targeting, unlike the phthalimide group in the target compound.
N-(3-Benzyl-4-methylthiazol-2(3H)-ylidene)acetamide
- Structure : Lacks the 1,3-dioxoisoindolin-2-yl group but retains the acetamide-thiazol-2(3H)-ylidene backbone.
- Synthesis : Prepared via dehydration of hydroxy intermediates or direct condensation of thioureas with α-active methylene ketones .
- Application : Serves as a precursor for antimicrobial agents, highlighting the importance of the thiazole-acetamide framework .
Analogues with 1,3-Dioxoisoindolin-2-yl Groups
2-(Benzo[d]thiazol-2′-ylthio)-N′-(1,3-dioxoisoindolin-2-yl)acetamide
- Structure : Replaces the benzo[d]thiazol-2(3H)-ylidene group with a thioether-linked benzothiazole.
- Synthesis : Synthesized via reflux of phthalic anhydride with 2-(benzo[d]thiazol-2′-ylthio)acetohydrazide in acetic acid .
- Activity: Not explicitly reported, but analogous phthalimide derivatives are known for MAO-B inhibition (IC₅₀ ~1–10 µM) .
2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide
- Structure : Integrates a thiazolone ring and nitroaryl group, diversifying electronic properties.
- Synthesis : Formed by reacting 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimides in glacial acetic acid .
- Potential: The nitro group may enhance oxidative stress-mediated cytotoxicity, contrasting with the methyl group in the target compound .
Functional Analogues in Antimicrobial and Enzyme Inhibition
2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide
- Structure: Combines a quinolinium cation with the benzo[d]thiazol-2(3H)-ylidene group.
- Activity : Potent FtsZ inhibitor (MIC = 0.5–2 µg/mL against Staphylococcus aureus), disrupting bacterial cell division .
- Comparison: The target compound lacks the quinolinium ion, which is crucial for FtsZ binding in this analog.
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives
- Structure : Features a cyclopentyl-thiazole hybrid instead of isoindoline-dione.
- Activity : MAO-A/MAO-B dual inhibitors (e.g., compound 4c: MAO-A IC₅₀ = 0.89 µM; MAO-B IC₅₀ = 1.12 µM) .
- Insight : The 1,3-dioxoisoindolin-2-yl group in the target compound may confer similar MAO-B selectivity due to hydrophobic interactions .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
